

Pharmacological Profile of Ferutinin: A Technical Guide

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Compound of Interest

Compound Name: *Ferutinin*

Cat. No.: *B000081*

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Introduction

Ferutinin is a natural sesquiterpene ester, primarily isolated from plants of the *Ferula* genus, such as *Ferula communis*, *Ferula ovina*, and *Ferula hermonis*.^[1] This bioactive compound has garnered significant interest in the scientific community due to its diverse pharmacological activities. Exhibiting a dual, dose-dependent nature, **ferutinin** acts as an antioxidant and cytoprotective agent at low concentrations, while demonstrating pro-oxidant and cytotoxic effects at higher doses.^[2] Its pharmacological profile is extensive, encompassing estrogenic, anti-inflammatory, antiproliferative, and anticancer properties.^{[1][3]} This technical guide provides a comprehensive overview of the pharmacological profile of **ferutinin**, with a focus on its quantitative data, experimental methodologies, and modulation of key signaling pathways.

Quantitative Pharmacological Data

The biological activity of **ferutinin** has been quantified across various experimental models. These data are summarized below to provide a clear comparison of its potency and selectivity.

Cytotoxicity: IC50 Values

Ferutinin has demonstrated cytotoxic effects against a range of cancer cell lines, with varying degrees of potency. Notably, it tends to show a degree of selectivity for cancer cells over normal cell lines.

Cell Line	Cell Type	IC50 (μM)	Reference(s)
MCF-7	Human Breast Adenocarcinoma	1, 30, 67-81	[4] [5]
TCC	Human Urothelial Carcinoma	67-81	[1]
HT29	Human Colon Adenocarcinoma	67-81	[1]
CT26	Murine Colon Carcinoma	67-81	[1]
PC-3	Human Prostate Cancer	16.7	[1]
MDA-MB-231	Human Breast Adenocarcinoma (ER-)	>30	[4]
HFF3	Human Foreskin Fibroblast (Normal)	98	[1]
NIH/3T3	Murine Embryonic Fibroblast (Normal)	136	[1]

Estrogen Receptor Binding Affinity

Ferutinin is classified as a phytoestrogen and exhibits binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

Receptor	Binding Affinity (Ki or IC50)	Notes	Reference(s)
ERα	IC50 = 33.1 nM	Agonist activity	[6]
ERβ	IC50 = 180.5 nM	Agonist/Antagonist activity	[6]

In Vivo Toxicity

While comprehensive toxicological data such as LD50 and NOAEL values for pure **ferutinin** are not readily available in the reviewed literature, some studies have provided insights into its in vivo effects. For instance, in a study comparing **ferutinin** with cisplatin in BALB/c mice with tumors, **ferutinin** administration did not produce significant alterations in liver and spleen tissues, unlike cisplatin.[7] Another study in mice noted that high doses of **ferutinin** aggravated strychnine toxicity, suggesting a dose-dependent increase in toxicity.[6] Doses of 500 and 1000 µg/kg administered to mice in one study were used to evaluate pathomorphological alterations.[8]

Pharmacokinetics (ADME)

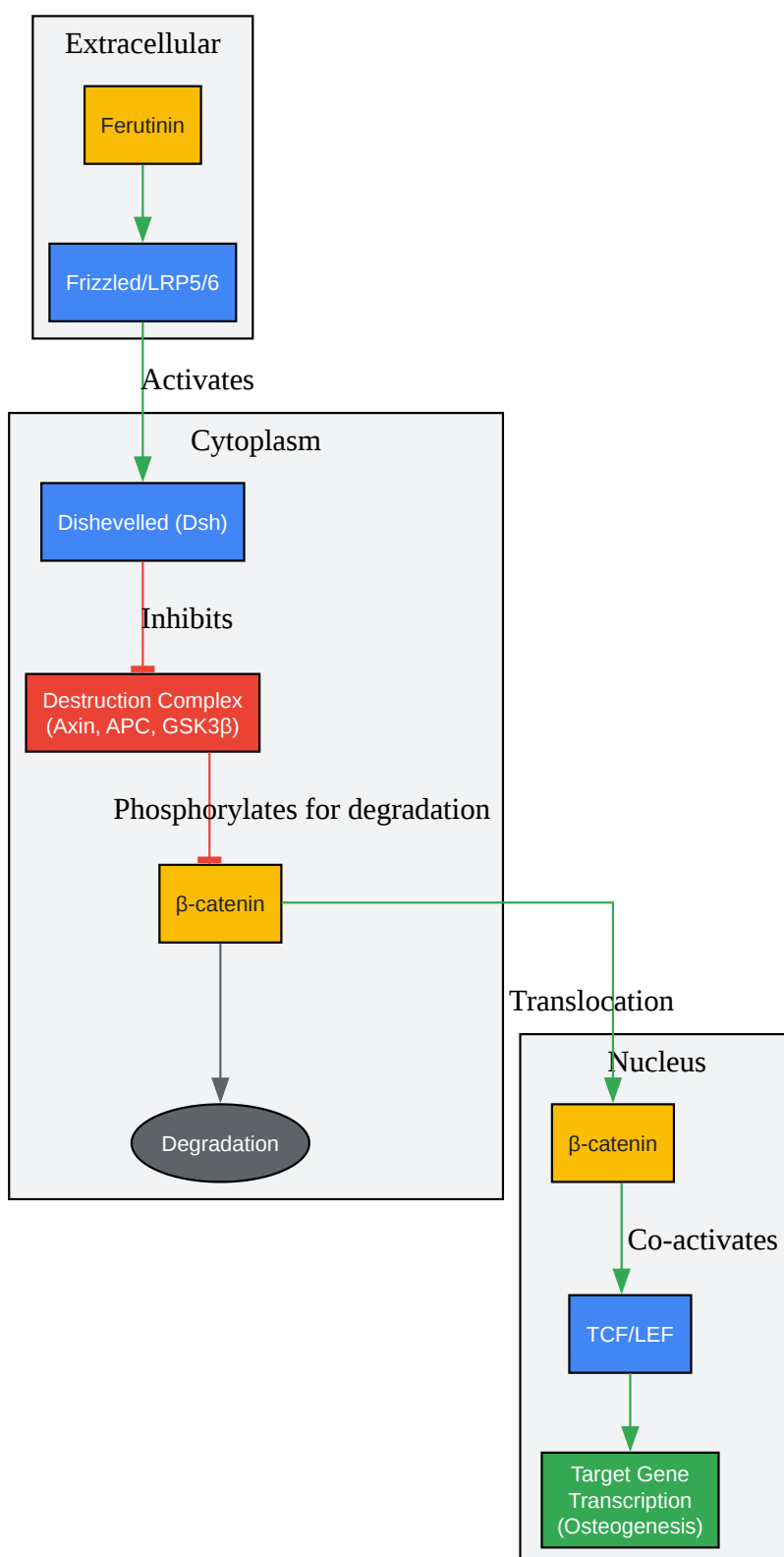
Detailed pharmacokinetic studies on the absorption, distribution, metabolism, and excretion (ADME) of **ferutinin** are limited in the currently available literature. Further research is required to fully characterize its pharmacokinetic profile.

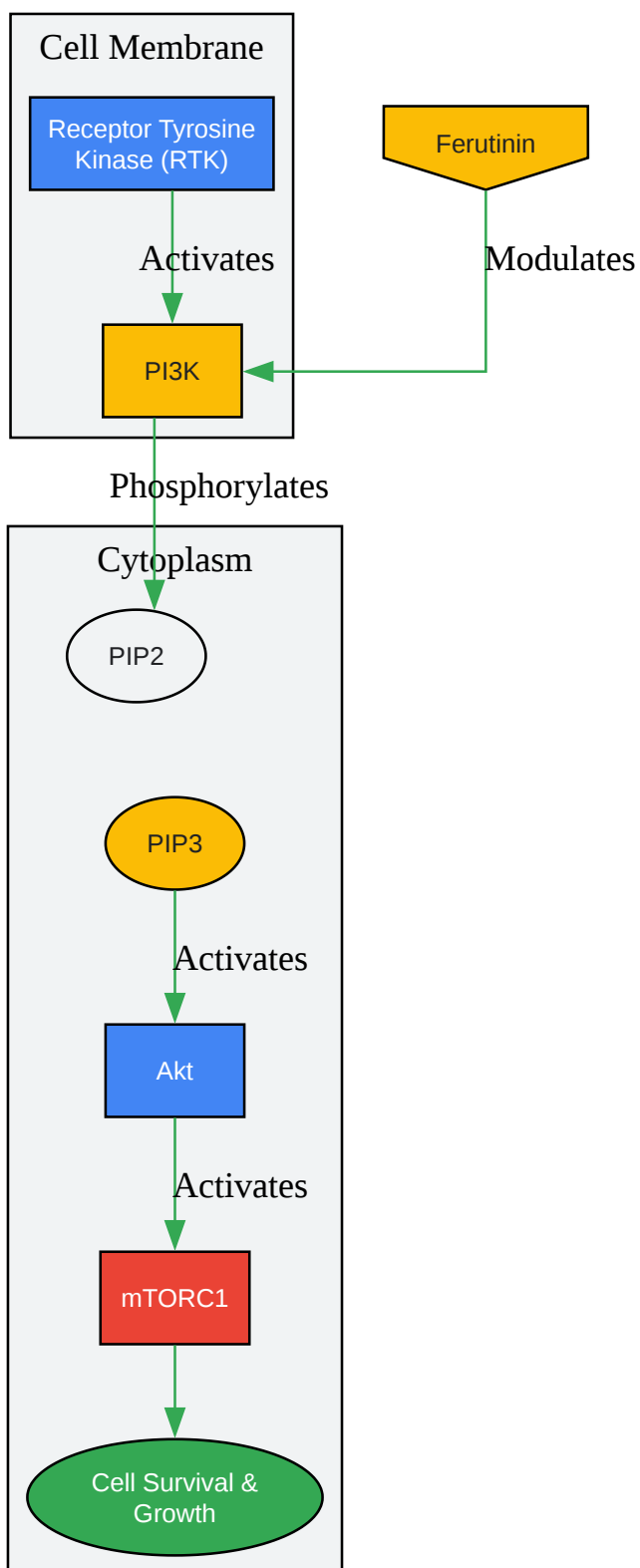
Key Signaling Pathways Modulated by Ferutinin

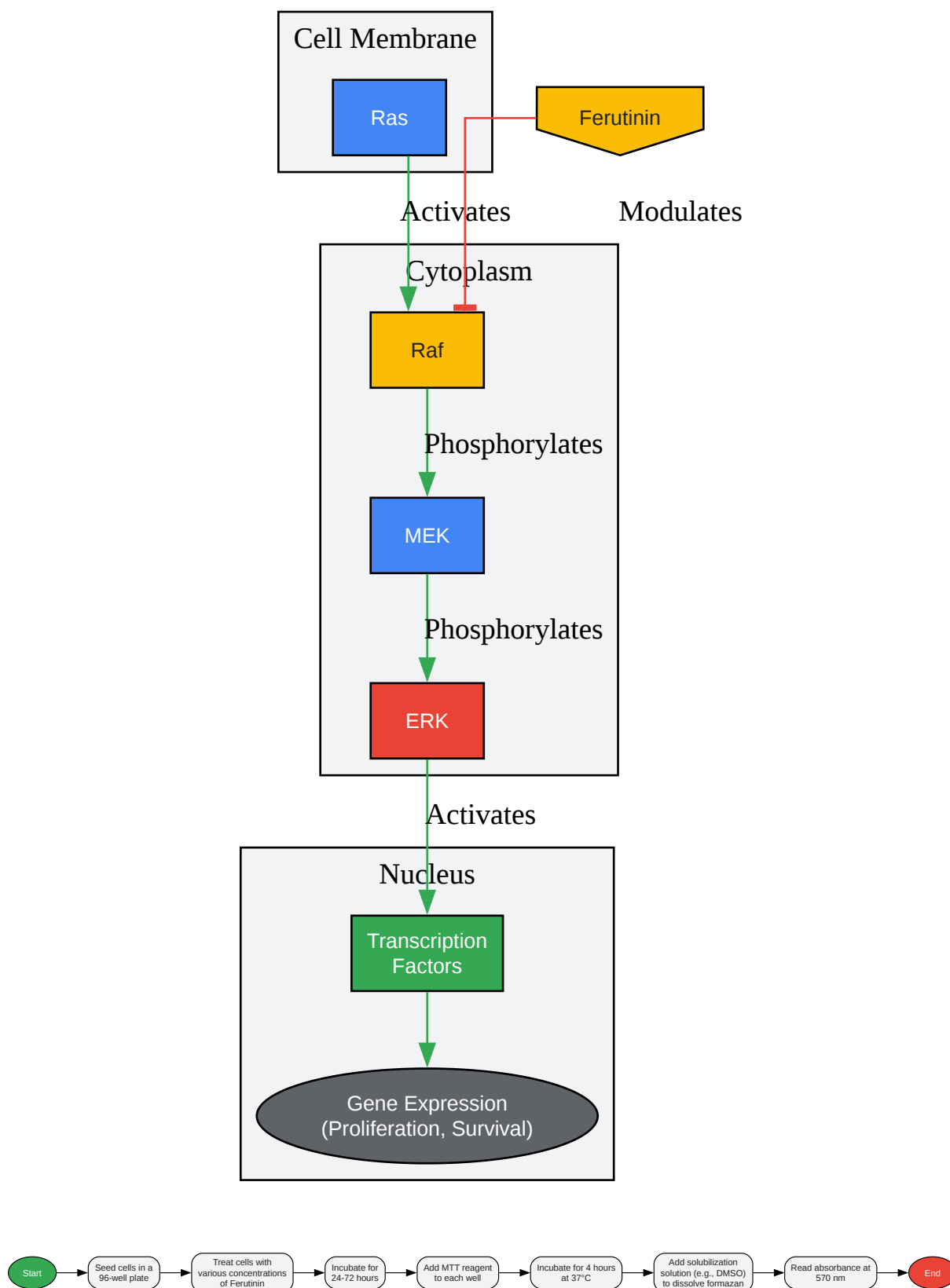
Ferutinin exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

Wnt/β-catenin Signaling Pathway

Ferutinin has been shown to activate the canonical Wnt/β-catenin signaling pathway, which is crucial for osteogenic differentiation. By inhibiting the "destruction complex" (composed of Axin, APC, and GSK3β), **ferutinin** prevents the phosphorylation and subsequent degradation of β-catenin.[1] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in osteoblastogenesis.[1][9]









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